molecular formula C5H11NO2S2 B14004087 3-(Ethyldisulfanyl)alanine CAS No. 17885-24-4

3-(Ethyldisulfanyl)alanine

Cat. No.: B14004087
CAS No.: 17885-24-4
M. Wt: 181.3 g/mol
InChI Key: YIMFYOCZTDBZJL-UHFFFAOYSA-N
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Description

3-(Ethyldisulfanyl)alanine is an amino acid derivative characterized by the presence of an ethyldisulfanyl group attached to the alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethyldisulfanyl)alanine typically involves the introduction of an ethyldisulfanyl group to the alanine molecule. One common method is the reaction of alanine with ethyl disulfide under specific conditions that promote the formation of the disulfide bond. This reaction often requires a catalyst and is conducted under controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using biotechnological approaches. For example, recombinant Escherichia coli strains can be engineered to express enzymes that facilitate the biosynthesis of this compound. The use of biocatalysts and optimized fermentation conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethyldisulfanyl)alanine undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield thiols.

    Substitution: The ethyldisulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted alanine derivatives.

Scientific Research Applications

3-(Ethyldisulfanyl)alanine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds.

    Medicine: Investigated for its potential therapeutic properties, including its role in redox biology and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various biochemical processes.

Mechanism of Action

The mechanism of action of 3-(Ethyldisulfanyl)alanine involves its ability to form and break disulfide bonds. This property is crucial in redox biology, where disulfide bonds play a key role in maintaining protein structure and function. The compound can interact with various molecular targets, including enzymes and structural proteins, influencing their activity and stability.

Comparison with Similar Compounds

    3,4-Dihydroxyphenylalanine: Contains hydroxyl groups instead of a disulfide bond.

    Selenocysteine: Contains a selenol group, offering different redox properties.

    Cysteine: Contains a thiol group, which can form disulfide bonds similar to 3-(Ethyldisulfanyl)alanine.

Uniqueness: this compound is unique due to its ethyldisulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying disulfide bond formation and its implications in various biological processes.

Properties

IUPAC Name

2-amino-3-(ethyldisulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S2/c1-2-9-10-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMFYOCZTDBZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300149
Record name 3-(ethyldisulfanyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17885-24-4
Record name NSC135126
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(ethyldisulfanyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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